molecular formula C10H12BrNO2 B13873325 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one

3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one

Katalognummer: B13873325
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: SNRHTLZEYDVOLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, bromo, and propan-2-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyridine derivative followed by acetylation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The acetyl and bromo groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The molecular pathways involved may include inhibition of enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.

    3-acetyl-5-chloro-6-propan-2-yl-1H-pyridin-2-one: Similar structure but with a chloro group instead of a bromo group.

    3-acetyl-5-bromo-6-ethyl-1H-pyridin-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the propan-2-yl group can influence the compound’s steric and electronic characteristics, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H12BrNO2/c1-5(2)9-8(11)4-7(6(3)13)10(14)12-9/h4-5H,1-3H3,(H,12,14)

InChI-Schlüssel

SNRHTLZEYDVOLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C(=O)N1)C(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.